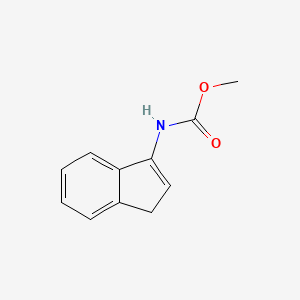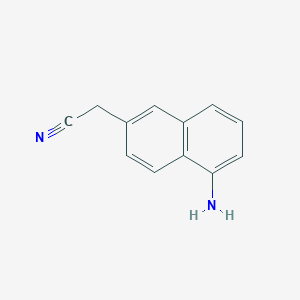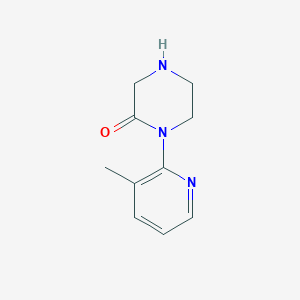![molecular formula C11H21NO B11907932 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B11907932.png)
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimetil-4-oxa-1-azaspiro[5.5]undecano es un compuesto espirocíclico caracterizado por una característica estructural única donde un átomo de nitrógeno se incorpora a un sistema de anillo espiro. Este compuesto es parte de la clase más amplia de compuestos espirocíclicos, que son conocidos por su rigidez y estructura tridimensional, lo que los convierte en valiosos en química medicinal y diseño de fármacos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,2-Dimetil-4-oxa-1-azaspiro[5.5]undecano generalmente implica la reacción de ciclación de Prins. Las condiciones de reacción a menudo implican el uso de un catalizador de Grubbs en una reacción de metátesis de olefinas, aunque este método puede ser complejo y costoso .
Métodos de producción industrial
Los métodos de producción industrial para 2,2-Dimetil-4-oxa-1-azaspiro[5 la reacción de ciclación de Prins sigue siendo un método clave para su síntesis a escala de laboratorio .
Análisis De Reacciones Químicas
Tipos de reacciones
2,2-Dimetil-4-oxa-1-azaspiro[5.5]undecano sufre diversas reacciones químicas, que incluyen:
Reducción: Esta reacción implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y varios nucleófilos para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos más saturados .
Aplicaciones Científicas De Investigación
2,2-Dimetil-4-oxa-1-azaspiro[5.5]undecano tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2,2-Dimetil-4-oxa-1-azaspiro[5.5]undecano implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha identificado como un potente inhibidor de la proteína MmpL3 de Mycobacterium tuberculosis, una proteína transportadora clave necesaria para la supervivencia de la bacteria . La estructura espirocíclica del compuesto le permite encajar en el sitio activo de la proteína, bloqueando su función y ejerciendo así sus efectos antibacterianos .
Comparación Con Compuestos Similares
Compuestos similares
1-Oxa-9-azaspiro[5.5]undecano: Similar en estructura pero con diferentes sustituyentes, lo que lleva a actividades biológicas variadas.
1-Oxa-4,9-diazaspiro[5.5]undecano: Conocido por su doble actividad en los receptores sigma-1 y μ-opioides.
Espiranos de 1,3-dioxano-1,3-ditiano: Exhibe diferente estereoquímica y propiedades biológicas.
Singularidad
2,2-Dimetil-4-oxa-1-azaspiro[5.5]undecano destaca por su patrón de sustitución específico y las actividades biológicas resultantes. Su capacidad para inhibir la proteína MmpL3 lo convierte en un candidato prometedor para el desarrollo de fármacos antituberculosos .
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-10(2)8-13-9-11(12-10)6-4-3-5-7-11/h12H,3-9H2,1-2H3 |
Clave InChI |
NQSIEXOTNWXEBC-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCC2(N1)CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B11907857.png)






![N,N-Dimethyl-1-(1,4-dioxaspiro[4.4]nonan-7-yl)methanamine](/img/structure/B11907920.png)

![6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine](/img/structure/B11907927.png)
![Isothiazolo[5,4-b]quinoline](/img/structure/B11907930.png)
![2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11907931.png)
